

Jmv 236 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide on the Discovery and Development of Aspacytarabine (BST-236)

Introduction

Aspacytarabine, also known as BST-236, is a novel, investigational cytarabine prodrug developed to improve the treatment of acute myeloid leukemia (AML), particularly in patients who are older or otherwise unfit for intensive chemotherapy.[1][2][3][4][5] Standard high-dose cytarabine (HiDAC) has long been the cornerstone of AML therapy but is associated with significant toxicities, including severe bone marrow suppression and neurological damage, which limits its use in vulnerable patient populations. Aspacytarabine is designed to deliver high doses of cytarabine to leukemia cells while reducing systemic exposure to the free drug, thereby aiming for a better safety profile without compromising efficacy.

This technical guide provides a comprehensive overview of the discovery and development history of aspacytarabine, including its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

Aspacytarabine was developed by Biosight Ltd. as a novel antimetabolite. It is a chemical conjugate of cytarabine and asparagine. The rationale behind this prodrug design is to protect cytarabine from premature deamination in the bloodstream into its inactive metabolite, Ara-U, and to achieve targeted delivery to cancer cells. In its intact form, aspacytarabine is inactive. It is designed to be taken up by leukemic cells, where it is then metabolized to release cytarabine, leading to cell death. This approach is intended to increase the therapeutic index of

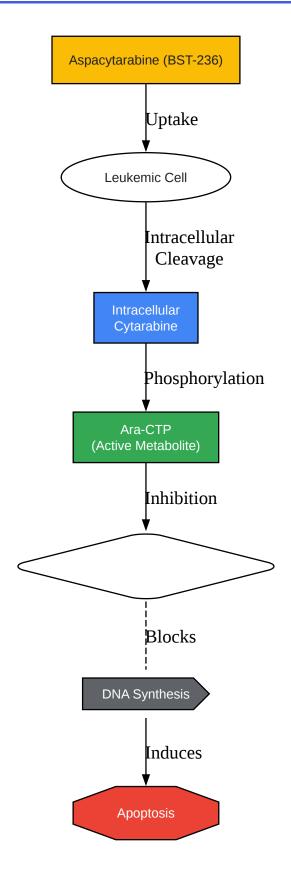


cytarabine by maximizing its concentration at the site of action and minimizing off-target toxicities.

Mechanism of Action

Aspacytarabine functions as a prodrug of cytarabine. Once administered intravenously, it circulates in the body in its inactive form. The asparagine moiety is believed to facilitate uptake into leukemic cells. Inside the cells, cytarabine is released from the asparagine carrier, although the precise intracellular cleavage mechanism is not fully detailed in the provided search results. The released cytarabine then undergoes the same metabolic activation as the parent drug. It is phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and ultimately triggers apoptosis (programmed cell death).





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Caption: Mechanism of action of Aspacytarabine (BST-236).



Preclinical Development

Preclinical studies, including in vitro and in vivo models, demonstrated the potential of aspacytarabine. In vitro studies showed that aspacytarabine is cytotoxic to various leukemia cell lines, with its effect mediated by the release of cytarabine. In vivo animal models of leukemia revealed that aspacytarabine was highly effective in eradicating tumors. These studies also suggested a better safety profile compared to conventional cytarabine, with improved recovery of normal white blood cells and no significant clinical toxicity observed. The preclinical data supported the hypothesis that aspacytarabine could deliver high doses of cytarabine with reduced systemic toxicity.

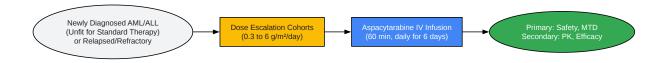
Clinical Development

Aspacytarabine has been evaluated in several clinical trials, primarily in adult patients with newly diagnosed AML who are unfit for standard intensive chemotherapy.

Phase 1/2a Study (NCT02544438)

This first-in-human, open-label, dose-escalation study assessed the safety, tolerability, pharmacokinetics, and efficacy of aspacytarabine as a single agent in patients with relapsed/refractory or newly diagnosed AML or acute lymphoblastic leukemia (ALL) who were unfit for standard induction therapy.

Experimental Protocol: Patients were enrolled in six dose-escalating cohorts, with doses ranging from 0.3 to 6 g/m² per day. Aspacytarabine was administered as a 60-minute intravenous infusion once daily for six consecutive days. The study followed a 3+3 design.



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Caption: Phase 1/2a clinical trial workflow for Aspacytarabine.



Key Findings: The study enrolled 26 patients with a median age of 76.5 years. Aspacytarabine was found to be safe and well-tolerated. The maximum tolerated dose (MTD) was determined to be 6 g/m² per day. Importantly, typical high-dose cytarabine-related toxicities such as cerebellar toxicity, significant mucositis, and alopecia were not observed.

Parameter	Value	Reference
Number of Patients	26	
Median Age (years)	76.5	
Maximum Tolerated Dose (g/m²/day)	6	
Overall Response Rate (ORR)	29.6%	-
ORR in newly diagnosed AML (unfit)	45.5%	-
Complete Remission (CR) in newly diagnosed AML (de novo/secondary to MDS)	36%	<u>-</u>
Median Overall Survival (OS)	6.5 months	-

Phase 2b Study (NCT03435848)

Following the promising results of the Phase 1/2a trial, a Phase 2b study was initiated to further evaluate the efficacy and safety of aspacytarabine as a first-line monotherapy in newly diagnosed AML patients unfit for intensive chemotherapy.

Experimental Protocol: Patients in this study received aspacytarabine at a dose of 4.5 g/m²/day for 6 days per treatment course (for induction and consolidation). The primary endpoint was the rate of complete remission.

Key Findings: This study enrolled 65 patients with a median age of 75 years. The results confirmed the safety and efficacy of aspacytarabine in this challenging patient population.



Parameter	Value	Reference
Number of Patients	65	
Median Age (years)	75	_
Complete Remission (CR) Rate (Overall)	37%	
CR Rate in de novo AML	44%	
CR Rate in secondary AML	27%	_
CR Rate in patients with prior HMA therapy	27%	
MRD Negative Rate in CR patients	52%	
Median Time to Neutrophil Recovery (days)	27	_
Median Time to Platelet Recovery (days)	26	_

Regulatory Milestones

Aspacytarabine has received several important designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address an unmet medical need.

- Orphan Drug Designation: Granted for the treatment of AML, this provides incentives for the development of drugs for rare diseases.
- Fast Track Designation: Granted for the treatment of AML in patients aged 75 years or older, or those with comorbidities precluding the use of intensive induction chemotherapy. This is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.

A Note on JMV 236



Initial searches for "JMV 236" identified a different compound. JMV 236 is a cholecystokinin (CCK) antagonist that has been investigated for its appetite-suppressing activity. It is a peptide derivative, Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and its mechanism of action involves the CCK1 receptor and interaction with prolactin-releasing peptide (PrRP) neurons. The research on JMV 236 appears to be distinct from the development of the oncology drug aspacytarabine (BST-236).

Conclusion

Aspacytarabine (BST-236) represents a promising new therapeutic option for patients with AML, particularly those who are unable to tolerate standard intensive chemotherapy. Its novel prodrug design allows for the delivery of high-dose cytarabine with a more favorable safety profile. Clinical data from Phase 1/2a and Phase 2b studies have demonstrated its safety and efficacy, leading to significant rates of complete remission in an elderly and unfit patient population. Ongoing and future studies will further define the role of aspacytarabine in the treatment landscape of AML and other hematological malignancies.

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- To cite this document: BenchChem. [Jmv 236 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at:



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